Strontium has been shown to stimulate bone formation and increase bone mineral density. Strontium acetate, as a bioavailable source of strontium, is being investigated for its potential in treating osteoporosis and promoting bone regeneration after fractures. Studies suggest that strontium acetate may improve bone mineral density and reduce fracture risk in individuals with osteoporosis []. Additionally, research is ongoing to explore its potential in accelerating bone healing and promoting bone formation following surgery or fractures [].
Strontium acetate has been identified as an effective agent for managing dentin hypersensitivity, a common dental condition causing pain in response to thermal, chemical, or tactile stimuli. Research suggests that strontium acetate works by blocking the transmission of pain signals through the dentinal tubules, providing relief from hypersensitivity []. Dentifrices containing strontium acetate have been shown to be effective in reducing dentin hypersensitivity compared to traditional fluoride-containing toothpaste [].
Strontium acetate serves as a precursor for various important materials in material science and engineering. It is used to synthesize strontium-containing compounds, such as strontium titanate (SrTiO3), which is a valuable material for various applications due to its unique electrical and optical properties []. Strontium acetate is also used in the production of other materials like lead strontium titanate thin films, used in developing tunable dielectric devices [].
Recent research explores the potential of combining strontium acetate with silver nitrate for dental applications. This combination aims to achieve both antibacterial properties and improved tissue cell response. Studies suggest that strontium acetate enhances the antibacterial effect of silver nitrate while maintaining its cytocompatibility towards bone cells, potentially offering a promising strategy for combating peri-implantitis and promoting osseointegration in dental implant therapy [].
Strontium acetate is an inorganic compound with the chemical formula . It appears as a white crystalline solid and is highly soluble in water, similar to other acetate salts. This compound is formed through the reaction of strontium hydroxide or strontium carbonate with acetic acid, resulting in a product that can be utilized in various industrial and pharmaceutical applications . Strontium acetate is also known by several synonyms, including strontium diacetate and diacetic acid strontium salt .
These reactions highlight the compound's stability under certain conditions and its potential to release useful products upon thermal decomposition .
Strontium acetate has garnered attention for its potential biological applications, particularly in dental health. Studies indicate that formulations containing strontium acetate can effectively reduce dentin hypersensitivity, making it a valuable ingredient in toothpaste aimed at alleviating tooth sensitivity . The mechanism is believed to involve the occlusion of dentinal tubules, reducing fluid movement and subsequent pain perception.
Strontium acetate can be synthesized using several methods:
Strontium acetate has several applications across different fields:
Interaction studies involving strontium acetate primarily focus on its effects in biological systems and its reactivity with other compounds. Research has shown that when used in dental applications, it interacts beneficially with dentin structures to alleviate sensitivity. Furthermore, studies on thermal decomposition reveal interactions with gases such as carbon dioxide and water during heating processes .
Strontium acetate shares similarities with other metal acetates but possesses unique characteristics that differentiate it from them. Here are some comparable compounds:
Compound | Formula | Solubility | Unique Features |
---|---|---|---|
Calcium Acetate | Soluble | Used in food preservation; calcium source | |
Barium Acetate | Soluble | Known for its use in X-ray imaging | |
Lead Acetate | Soluble | Historically used in sweetening agents | |
Magnesium Acetate | Soluble | Used as a laxative; magnesium source |
Strontium acetate is particularly notable for its application in dental health products targeting sensitivity issues. Its ability to mimic calcium while providing distinct benefits makes it unique among metal acetates. Additionally, its role as a precursor for other important compounds highlights its versatility within chemical synthesis .
Strontium acetate, a crystalline compound with the chemical formula C4H6O4Sr, exhibits distinctive structural characteristics that have been extensively studied through various analytical techniques [1]. This compound serves as an important strontium source in numerous applications and possesses a molecular weight of 205.71 g/mol [2]. The crystalline nature of strontium acetate makes it particularly suitable for crystallographic analysis, which provides valuable insights into its atomic arrangement and structural properties [3].
X-ray diffraction studies have been instrumental in elucidating the crystal structure of strontium acetate [4]. The compound crystallizes in a triclinic system with space group P1, as determined through comprehensive XRD analysis [3]. The unit cell parameters for strontium hydroacetate have been reported as a = 7.125(5) Å, b = 9.206(2) Å, c = 12.402(5) Å, with angles α = 106.79(2)°, β = 92.78(4)°, and γ = 97.67(4)° [3]. These parameters define a unit cell volume of 768(1) ų with Z = 2, indicating two formula units per unit cell [3].
The calculated density of strontium acetate from X-ray data is approximately 1.942(3) g/cm³, which aligns with its physical properties [3]. XRD patterns of strontium acetate reveal characteristic diffraction peaks that serve as a fingerprint for this compound [6]. The diffraction pattern shows distinctive Bragg reflections that correspond to specific crystallographic planes within the structure [32].
Table 1: Unit Cell Parameters of Strontium Acetate
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P1 |
a | 7.125(5) Å |
b | 9.206(2) Å |
c | 12.402(5) Å |
α | 106.79(2)° |
β | 92.78(4)° |
γ | 97.67(4)° |
Volume | 768(1) ų |
Z | 2 |
Calculated Density | 1.942(3) g/cm³ |
The XRD studies have also revealed that the structure of strontium acetate consists of chains of SrO9 polyhedra extending along the (100) direction [3]. These chains form infinite two-dimensional layers with water molecules and acetate groups [3]. The layers are linked to each other through van der Waals interactions, contributing to the overall stability of the crystal structure [3].
Nuclear Magnetic Resonance spectroscopy provides valuable information about the molecular structure and dynamics of strontium acetate at the atomic level [10]. NMR studies confirm the structural integrity of strontium acetate, with spectra showing characteristic signals that correspond to the acetate moieties [10]. The proton (¹H) NMR spectrum of strontium acetate exhibits signals that are consistent with the expected chemical environment of the acetate groups [12].
The ¹H NMR spectrum typically shows a strong singlet peak corresponding to the methyl protons of the acetate groups [13]. This peak appears at a chemical shift value characteristic of acetate methyl protons, providing confirmation of the acetate component in the structure [13]. The integration of this peak corresponds to the expected number of protons, further validating the molecular composition [10].
Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of strontium acetate [13]. The ¹³C NMR spectrum typically shows two distinct signals: one corresponding to the methyl carbon and another to the carboxylate carbon of the acetate groups [13]. The chemical shift of the carboxylate carbon is particularly informative, as it reflects the interaction between the carboxylate group and the strontium ion [14].
NMR spectroscopy has also been valuable in studying the hydration states of strontium acetate, as the presence of water molecules in the structure can be detected through their characteristic signals in the proton NMR spectrum [12]. The interaction between water molecules and the strontium acetate framework can also be investigated through variable-temperature NMR experiments, providing insights into the dynamics of the hydration process [14].
The molecular geometry of strontium acetate is characterized by the coordination environment around the strontium ion, which plays a crucial role in determining its structural and chemical properties [15]. Strontium, as an alkaline earth metal, typically exhibits a +2 oxidation state in its compounds, including strontium acetate [16]. The coordination number of strontium in strontium acetate is determined by the number of oxygen atoms directly bonded to the strontium ion [3].
In the crystal structure of strontium acetate, the strontium ion is coordinated by nine oxygen atoms, forming a SrO9 polyhedron [3]. These oxygen atoms originate from five acetate groups and two water molecules [3]. Among the five acetate groups, two (designated as Ac2 and Ac3) function as bidentate ligands, while the remaining three act as monodentate ligands [3]. This coordination arrangement results in a complex three-dimensional network that defines the overall structure of strontium acetate [19].
The Sr-O bond distances in strontium acetate vary depending on the nature of the oxygen atom (whether it belongs to an acetate group or a water molecule) and its position within the coordination sphere [3]. Typical Sr-O bond lengths range from approximately 2.5 to 2.7 Å, which is consistent with the ionic radius of strontium and the nature of the Sr-O interaction [20]. The strontium atom has a radius of 215 pm and a Van der Waals radius of 249 pm, which influences its coordination geometry and bond distances [30].
The acetate groups in strontium acetate adopt specific orientations to optimize their interaction with the strontium ion [19]. The carboxylate groups of the acetate ligands can coordinate to strontium in different modes, including monodentate, bidentate, and bridging arrangements [19]. This versatility in coordination modes contributes to the structural diversity observed in strontium acetate and its hydrates [19].
The coordination chemistry of strontium acetate also involves the formation of chains and layers within the crystal structure [3]. The SrO9 polyhedra are linked together to form chains that extend along specific crystallographic directions [3]. These chains are further connected through shared acetate groups and water molecules to create a complex three-dimensional network [3]. The arrangement of these structural units determines the overall crystal packing and influences properties such as solubility and thermal stability [15].
Strontium acetate exists in various hydration states, with the anhydrous form (C4H6O4Sr), hemihydrate (C4H6O4Sr·0.5H2O), and hydrate (C4H6O4Sr·xH2O) being the most commonly encountered forms [22]. The presence of water molecules in the crystal structure significantly influences the physical and chemical properties of strontium acetate [23]. The water molecules participate in hydrogen bonding networks that contribute to the stability of the hydrated forms [22].
The strontium acetate hemihydrate (C4H6O4Sr·0.5H2O) has a molecular weight of 214.72 g/mol and contains half a water molecule per formula unit [9]. This form is commonly used in various applications due to its stability and handling properties [25]. The water molecule in the hemihydrate is integrated into the crystal structure and plays a role in the coordination environment around the strontium ion [25].
Table 2: Hydration States of Strontium Acetate
Form | Chemical Formula | Molecular Weight (g/mol) |
---|---|---|
Anhydrous | C4H6O4Sr | 205.71 |
Hemihydrate | C4H6O4Sr·0.5H2O | 214.72 |
Hydrate | C4H6O4Sr·xH2O | Varies with x |
The hydration process of strontium acetate is reversible, with dehydration occurring upon heating [6]. Thermal analysis studies have shown that strontium acetate hemihydrate loses its water of crystallization at approximately 150°C [5]. This dehydration process is an important consideration in applications where thermal stability is required [6].
Strontium acetate also exhibits polymorphism, with different crystal forms possible depending on the crystallization conditions [26]. These polymorphic forms differ in their crystal packing arrangements while maintaining the same chemical composition [27]. The existence of multiple polymorphs adds complexity to the structural characterization of strontium acetate and necessitates careful control of crystallization parameters to obtain the desired form [27].
The transition between different hydration states and polymorphic forms of strontium acetate can be studied using techniques such as thermal analysis, X-ray diffraction, and spectroscopic methods [6]. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable information about the thermal behavior and stability of the various forms [6]. X-ray diffraction patterns change significantly with hydration state and polymorphic form, making XRD an effective tool for identifying and characterizing these different forms [32].